molecular formula C21H25ClN2O4 B3592918 N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE

Cat. No.: B3592918
M. Wt: 404.9 g/mol
InChI Key: XHODEHQJKWSCBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE is a synthetic organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE typically involves the following steps:

    Formation of the amide bond: This can be achieved by reacting 4-chloro-2,5-dimethoxyaniline with 3-(2-ethylbutanoyl)benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale synthesis: Using automated reactors and continuous flow systems to ensure consistent quality and yield.

    Optimization of reaction conditions: To maximize efficiency and minimize waste, parameters such as temperature, solvent choice, and reaction time are carefully controlled.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions or receptor binding.

    Medicine: Potential use in drug development for targeting specific biological pathways.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism by which N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE exerts its effects can involve:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-2-methoxyphenyl)-3-(2-ethylbutanamido)benzamide
  • N-(4-Chloro-2,5-dimethoxyphenyl)-3-(2-methylbutanamido)benzamide

Uniqueness

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-ethylbutanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4/c1-5-13(6-2)20(25)23-15-9-7-8-14(10-15)21(26)24-17-12-18(27-3)16(22)11-19(17)28-4/h7-13H,5-6H2,1-4H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHODEHQJKWSCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.